molecular formula C8H16O3 B14312243 Butan-2-yl 3-methoxypropanoate CAS No. 112032-50-5

Butan-2-yl 3-methoxypropanoate

Cat. No.: B14312243
CAS No.: 112032-50-5
M. Wt: 160.21 g/mol
InChI Key: VBYMWZHONSTKTK-UHFFFAOYSA-N
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Description

Butan-2-yl 3-methoxypropanoate is an organic ester compound. Esters are typically derived from an acid (usually carboxylic acid) and an alcohol. This particular compound features a butan-2-yl group attached to a 3-methoxypropanoate moiety. Esters are known for their pleasant fragrances and are often used in flavorings and perfumes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butan-2-yl 3-methoxypropanoate can be synthesized through the esterification reaction between butan-2-ol and 3-methoxypropanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The general reaction is as follows:

Butan-2-ol+3-methoxypropanoic acidH2SO4Butan-2-yl 3-methoxypropanoate+H2O\text{Butan-2-ol} + \text{3-methoxypropanoic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} Butan-2-ol+3-methoxypropanoic acidH2​SO4​​Butan-2-yl 3-methoxypropanoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl 3-methoxypropanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into butan-2-ol and 3-methoxypropanoic acid.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide (NaOCH₃) or sulfuric acid (H₂SO₄).

Major Products Formed

    Hydrolysis: Butan-2-ol and 3-methoxypropanoic acid.

    Reduction: Butan-2-ol and 3-methoxypropanol.

    Transesterification: A new ester and alcohol, depending on the reactants used.

Scientific Research Applications

Butan-2-yl 3-methoxypropanoate has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a solvent in chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

    Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer chemistry.

Mechanism of Action

The mechanism of action of butan-2-yl 3-methoxypropanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, releasing butan-2-ol and 3-methoxypropanoic acid. These products can then participate in various metabolic pathways. The molecular targets and pathways involved depend on the specific biological context and the presence of relevant enzymes.

Comparison with Similar Compounds

Similar Compounds

    Butyl acetate: Another ester with a pleasant fragrance, commonly used in perfumes and flavorings.

    Ethyl 3-methoxypropanoate: Similar structure but with an ethyl group instead of butan-2-yl.

    Methyl 3-methoxypropanoate: Similar structure but with a methyl group instead of butan-2-yl.

Uniqueness

Butan-2-yl 3-methoxypropanoate is unique due to its specific combination of the butan-2-yl group and the 3-methoxypropanoate moiety. This combination imparts distinct physical and chemical properties, such as its boiling point, solubility, and reactivity, making it suitable for specific applications in various fields.

Properties

CAS No.

112032-50-5

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

butan-2-yl 3-methoxypropanoate

InChI

InChI=1S/C8H16O3/c1-4-7(2)11-8(9)5-6-10-3/h7H,4-6H2,1-3H3

InChI Key

VBYMWZHONSTKTK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)CCOC

Origin of Product

United States

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